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Latanoprost dimethyl amide

Cat. No.: B10820381
M. Wt: 417.6 g/mol
InChI Key: QJLYEJLRQWHMNN-SQACBOECSA-N
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Description

Contextualization of Latanoprost (B1674536) Dimethyl Amide within Prostaglandin (B15479496) Research

Latanoprost dimethyl amide is a synthetic analog of Prostaglandin F2α (PGF2α). It belongs to a class of compounds where the terminal carboxylic acid group of the prostaglandin's alpha-chain has been replaced with a dimethyl amide moiety. This structural modification places it within a subgroup of PGF2α derivatives investigated for their altered chemical properties and biological activities compared to the parent compounds and their ester prodrugs, like latanoprost. medchemexpress.comdrugbank.com While latanoprost is designed as an ester prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid, the amide derivatives are explored for their different metabolic stability and receptor interaction profiles. akjournals.comresearchgate.net

Rationale for Investigating Amide Derivatives of Latanoprost

The primary rationale for investigating amide derivatives of prostaglandins (B1171923) like latanoprost stems from the desire to modify the molecule's pharmacokinetics and pharmacodynamics. The substitution of the carboxylic acid with an amide group can lead to several key changes:

Metabolic Stability : Amide bonds are generally more resistant to hydrolysis by endogenous enzymes compared to ester bonds. Researchers investigate amide derivatives to create compounds with potentially longer duration of action or different metabolic pathways. glpbio.com For instance, while N-ethyl amides of various prostaglandins are converted to their free acids by bovine and human corneal tissue, dialkyl amides like prostaglandin F2α diethyl amide are inert to this corneal amidase activity. caymanchem.commedchemexpress.com This resistance to hydrolysis suggests that amide analogs might act as distinct pharmacological agents rather than simply as prodrugs of the free acid.

Receptor Affinity and Activity : Modifying the C-1 terminus can alter how the molecule binds to and activates prostaglandin receptors. This can change the compound's potency and efficacy. Some amide derivatives may even exhibit different activity, such as acting as antagonists instead of agonists. Prostaglandin F2α dimethyl amide, for example, has been identified as an antagonist for the Prostaglandin F receptor (FP). medchemexpress.com

Physicochemical Properties : The amide modification alters the molecule's polarity and lipophilicity, which can influence its solubility, tissue penetration, and distribution. These changes are critical for optimizing the compound for specific research applications.

Overview of Current Research Trajectories for this compound

Current academic research on Prostaglandin F2α dimethyl amide, a close analog of this compound, focuses primarily on its role as a selective antagonist of the FP receptor. Unlike FP receptor agonists that are studied for their ability to lower intraocular pressure, the antagonist properties of the dimethyl amide derivative make it a useful tool for elucidating the physiological and pathological roles of the FP receptor. medchemexpress.com

Key research findings indicate that Prostaglandin F2α dimethyl amide can block biological responses mediated by the FP receptor. In one study, it was shown to block 50% of the contraction induced by PGF2α in the gerbil colon at a concentration of 3.2 μg/mL. medchemexpress.com Furthermore, research has demonstrated that it can block cardiovascular responses induced by orexin (B13118510) and arachidonic acid, suggesting its utility in cardiovascular research. medchemexpress.com These antagonist properties allow scientists to investigate the specific pathways and effects that are triggered by FP receptor activation by selectively inhibiting them.

Interactive Data Table: Properties of PGF2α Amide Analogs

Compound NameFormal NameMolecular FormulaKey Research FindingCitation
Prostaglandin F2α dimethyl amideN,N-dimethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amideC22H39NO4FP receptor antagonist; blocks 50% of PGF2α-induced colon contraction at 3.2 μg/mL. medchemexpress.com
Prostaglandin F2α ethyl amideN-ethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amideC22H39NO4Converted to free acid by corneal tissue; slower hydrolysis pharmacokinetics. glpbio.com
Prostaglandin F2α diethyl amideN,N-diethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amideC24H43NO4Inert to corneal amidase activity; not converted to the corresponding free acid. caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NO4 B10820381 Latanoprost dimethyl amide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H39NO4

Molecular Weight

417.6 g/mol

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N,N-dimethylhept-5-enamide

InChI

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,21+,22+,23-,24+/m0/s1

InChI Key

QJLYEJLRQWHMNN-SQACBOECSA-N

Isomeric SMILES

CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Latanoprost Dimethyl Amide

Strategies for the Total Synthesis of Latanoprost (B1674536) Dimethyl Amide

The total synthesis of latanoprost and its analogues is a complex process that has been approached through various strategies, often starting from key chiral precursors like the Corey lactone diol. ias.ac.in The conversion of latanoprost acid to its amide derivatives, such as the dimethyl amide, typically occurs in the final steps of the synthetic sequence.

Stereoselective Synthetic Routes and Chiral Control

Achieving the correct stereochemistry is paramount in the synthesis of prostaglandins (B1171923), as even minor changes can significantly impact biological activity. The synthesis of latanoprost involves five chiral centers. fda.gov Many synthetic routes utilize a chiral pool approach, starting with an enantiomerically pure precursor to control the stereochemistry of the final product. nih.gov

Key strategies for stereocontrol include:

Enzyme-catalyzed reactions: Lipases are used for enantioselective resolutions of racemic intermediates. nih.gov For instance, lipase-catalyzed acetylation can be employed to separate enantiomers. uniovi.es

Chiral reagents: Reagents like (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) are used for stereoselective reductions of ketone groups to the desired alcohol stereoisomer. google.com

Organocatalysis: Organocatalysts, such as diphenylprolinol silyl (B83357) ether, have been used to mediate asymmetric reactions like Michael additions and [3+2] cycloadditions to construct the chiral cyclopentane (B165970) core with high diastereoselectivity and enantioselectivity. nih.govresearchgate.net

Substrate control: The existing stereocenters in an intermediate can direct the stereochemical outcome of subsequent reactions. nih.gov

A notable approach involves a Rh-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling reaction, which can establish three contiguous stereocenters on the cyclopentane core with the ligand controlling the absolute stereochemistry. acs.org

Key Intermediate Compounds in Amide Synthesis

The synthesis of latanoprost dimethyl amide relies on the formation of several crucial intermediates. A common precursor is the Corey lactone , or derivatives thereof, which contains the essential cyclopentane framework with the correct stereochemistry. ias.ac.inmdpi.com

The general synthetic pathway involves:

Functionalization of the Corey lactone: The hydroxyl groups of the Corey lactone diol are often protected, for example, as tetrahydropyranyl (THP) ethers. sioc-journal.cn

Introduction of the omega (ω) side chain: This is typically achieved through a Horner-Wadsworth-Emmons or Wittig reaction with an appropriate phosphonate (B1237965) ylide. sioc-journal.cnasianpubs.org

Reduction of the lactone: The lactone is reduced to a lactol (a cyclic hemiacetal) using reagents like diisobutylaluminum hydride (DIBAL-H). ias.ac.insioc-journal.cn

Introduction of the alpha (α) side chain: A second Wittig reaction is used to attach the α-side chain, which contains the carboxylic acid (or a precursor). sioc-journal.cn

Formation of the amide: The carboxylic acid intermediate, Latanoprost acid , is then converted to the dimethyl amide. This is typically achieved through a coupling reaction with dimethylamine (B145610), often in the presence of a coupling agent. While the synthesis of the ethyl amide of latanoprost has been described using coupling agents like 1-(methylsulfonyloxy)benzotriazole in the presence of triethylamine, a similar methodology can be applied for the dimethyl amide. google.com

Intermediate Type Example Compound Role in Synthesis
Chiral PrecursorCorey Lactone DiolProvides the stereochemically defined cyclopentane core. ias.ac.in
Protected IntermediateTetrahydropyranyl (THP) protected diolProtects hydroxyl groups during side chain introduction. sioc-journal.cn
Key AldehydeAldehyde derived from Corey lactoneReacts in Wittig/Horner-Wadsworth-Emmons reaction to form the ω-chain. sioc-journal.cn
Carboxylic Acid PrecursorLatanoprost AcidThe final intermediate before amidation. google.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This involves careful selection of solvents, reagents, catalysts, and reaction temperatures.

Wittig Reaction: The efficiency of the Wittig reaction for introducing the side chains can be improved by the choice of base and solvent. For instance, using sodium hexamethyldisilazide (NaHMDS) as the base is a common practice. sioc-journal.cn

Purification: Chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), are essential for separating the desired product from isomers and other impurities. researchgate.netsioc-journal.cn The crystalline nature of some intermediates can facilitate their purification. researchgate.net

Catalyst Selection: In hydrogenation steps, the choice of catalyst (e.g., palladium on carbon) and reaction conditions (e.g., hydrogen pressure) is critical for selectively reducing double bonds without affecting other functional groups. sioc-journal.cngoogle.com

Esterification/Amidation: For the final amidation step, the choice of coupling reagent and reaction conditions (e.g., temperature, solvent) can significantly impact the yield and purity. google.com For example, the esterification of latanoprost acid with isopropyl iodide is often carried out in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). sioc-journal.cngoogle.com A similar optimization would be necessary for the amidation with dimethylamine.

Design and Synthesis of Derivatized Amide Analogs

The modification of the latanoprost structure, particularly at the amide moiety, allows for the creation of research probes and analytical standards.

Modulating the Amide Moiety for Research Probes

Altering the amide group of latanoprost can yield novel compounds for studying prostaglandin (B15479496) receptors and metabolic pathways. While latanoprost is an isopropyl ester, other prostaglandin analogs like Bimatoprost (B1667075) are amides. nih.gov The synthesis of various amide analogs of prostaglandins has been explored to probe structure-activity relationships. nih.gov

For instance, prostaglandin-ethanolamides (prostamides) are a class of endogenous lipids, and synthetic analogs have been created to investigate their biological targets. nih.gov The synthesis of these probes often involves coupling the prostaglandin acid with various amines using standard peptide coupling techniques. nih.gov This same principle can be applied to create a library of Latanoprost amide derivatives for research purposes.

Incorporation of Isotopic Labels for Research and Analytical Studies (e.g., Deuterium)

Isotopically labeled compounds are invaluable tools in pharmaceutical research and development. google.com They are used in metabolic studies, as internal standards for quantitative analysis by mass spectrometry, and in imaging techniques. google.comcaymanchem.comnih.gov

The synthesis of deuterated this compound would typically involve introducing deuterium (B1214612) atoms at specific positions in the molecule. This can be achieved by using deuterated starting materials or reagents during the synthesis. beilstein-journals.orgresearchgate.net For example, Latanoprost ethyl amide-d4 has been synthesized for use as an internal standard. caymanchem.com This compound has deuterium atoms incorporated into the α-side chain. caymanchem.com A similar strategy could be employed to synthesize this compound-d4. The introduction of deuterium can be accomplished through methods like H-D exchange reactions catalyzed by reagents such as Pd/C in the presence of D₂O. mdpi.com

Molecular and Cellular Pharmacological Investigations of Latanoprost Dimethyl Amide

Prostanoid Receptor Interaction Studies

Latanoprost (B1674536) dimethyl amide is characterized in scientific literature primarily as an antagonist of the prostaglandin (B15479496) F (FP) receptor. caymanchem.comscbt.com Unlike its parent compound, latanoprost, which is a selective FP receptor agonist, the dimethyl amide derivative functions to block or inhibit the effects of agonists at this receptor. semanticscholar.orggoogle.com

In various research models, PGF2α dimethyl amide has been used as a specific tool to demonstrate the involvement of the FP receptor in physiological processes. For instance, it has been shown to completely abolish the migration of neutrophils that is triggered by hypoxic human umbilical vein endothelial cell (HUVEC)-conditioned media, indicating that the chemoattractant activity is mediated specifically through the FP receptor. nih.gov Similarly, in studies on gerbil colon, PGF2α dimethyl amide inhibits the contractile effects induced by PGF2α. caymanchem.com These findings underscore its role as an antagonist, as it effectively blocks the biological responses initiated by FP receptor activation. nih.gov There is no substantive evidence to suggest that latanoprost dimethyl amide possesses agonistic activity at the FP receptor or other prostanoid receptors.

The affinity of a ligand for its receptor is a critical measure of its potency. This is often quantified by the dissociation constant (K_d) or the half-maximal inhibitory concentration (IC50). nih.gov For this compound, quantitative data from functional assays provide insight into its antagonistic potency.

In a functional assay using gerbil colon tissue, PGF2α dimethyl amide demonstrated an IC50 value of 3.2 µg/mL for the inhibition of PGF2α-induced contractions. caymanchem.commedchemexpress.com This value represents the concentration of the antagonist required to block 50% of the contractile response elicited by the agonist.

Binding studies on bovine corpus luteum plasma membranes, which are rich in FP receptors, have also been conducted. These studies revealed that modifications to the first carbon of the PGF2α molecule, such as the creation of a dimethyl amide, dramatically decrease binding affinity compared to the native PGF2α. oup.com While a specific K_d value for this compound is not consistently reported across the literature, the available IC50 data from functional assays confirm its characterization as a weak antagonist. caymanchem.comscbt.com

Interactive Table: Functional Antagonism of PGF2α Dimethyl Amide Below is a table summarizing the reported half-maximal inhibitory concentration (IC50) for PGF2α dimethyl amide in a research model.

CompoundResearch ModelAgonistMeasured EffectIC50
PGF2α dimethyl amideGerbil ColonPGF2αInhibition of Contraction3.2 µg/mL

Data sourced from MedChemExpress and Cayman Chemical product information. caymanchem.commedchemexpress.com

The prostanoid receptor family includes several subtypes beyond the FP receptor, such as DP, EP, IP, and TP receptors, which mediate the actions of various prostaglandins (B1171923). nih.govnih.gov The selectivity of a ligand for a specific receptor subtype is crucial for its pharmacological profile.

This compound is reported to be a selective antagonist for the FP receptor. nih.gov Research has shown that while PGF2α dimethyl amide effectively blocks neutrophil migration induced by the FP agonist PGF2α, it has no effect on migration triggered by iloprost, a stable prostacyclin (IP receptor) agonist. nih.gov This demonstrates selectivity for the FP receptor over the IP receptor. Further studies have indicated that PGF2α dimethyl amide and the related PGF2α dimethylamine (B145610) show little to no antagonistic activity at other prostanoid receptor subtypes, including EP2, EP4, DP, and TP receptors. capes.gov.br This body of evidence supports the classification of this compound as a selective, albeit weak, FP receptor antagonist.

Quantitative Receptor Binding Kinetics and Affinity Determination (e.g., K_d, IC50)

Intracellular Signaling Cascades in Cellular Models

Prostanoid receptors, including the FP receptor, are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The FP receptor is primarily coupled to the Gαq protein. frontiersin.org Activation by an agonist like latanoprost or PGF2α leads to the stimulation of phospholipase C (PLC). arvojournals.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key secondary messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). nih.gov

The generation of InsP3 triggers the release of calcium ions (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. frontiersin.orgnih.gov This calcium signal is a critical downstream effector that mediates many of the physiological responses to FP receptor activation, such as smooth muscle contraction. arvojournals.orgarvojournals.org

As an antagonist, this compound functions by blocking the FP receptor and thereby preventing the initiation of this signaling cascade. By occupying the receptor binding site, it inhibits the agonist-induced activation of Gαq, the subsequent production of InsP3, and the resulting mobilization of intracellular calcium. nih.gov This antagonistic action has been confirmed in studies where PGF2α dimethyl amide blocks the physiological responses that are dependent on this signaling pathway. nih.govarvojournals.org

The signaling events initiated by FP receptor agonists ultimately lead to changes in gene and protein expression. A key area of investigation has been the modulation of extracellular matrix (ECM) components, which is particularly relevant to the mechanism of action of glaucoma medications like latanoprost.

FP receptor agonists have been shown to upregulate the expression of several matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM proteins. arvojournals.org For example, the agonist latanoprost has been reported to increase the expression of MMP-1, MMP-3, and MMP-17 in human ciliary body smooth muscle cells and MMP-1 in nonpigmented ciliary epithelial cells. nih.govacs.org Studies have also shown that prostaglandin analogs can increase the expression of MMP-1, -2, -3, -9, and -17 in human non-pigmented ciliary epithelial cells. researchgate.net

In addition to MMPs, FP receptor activation can modulate the expression of ECM proteins like fibronectin. Latanoprost treatment has been observed to significantly upregulate fibronectin mRNA expression and increase intracellular fibronectin in certain cellular models. semanticscholar.org

As a selective FP receptor antagonist, this compound would be predicted to block these agonist-induced changes in gene and protein expression. By preventing the initial signaling cascade at the receptor level, it would consequently inhibit the downstream modulation of MMPs and fibronectin. Therefore, it serves as a valuable research tool to confirm that the observed effects of agonists like latanoprost on ECM remodeling are indeed mediated through the FP receptor.

Cellular Remodeling Processes (e.g., Extracellular Matrix Dynamics, Cell Morphology)

Latanoprost, the parent compound of this compound, is known to influence cellular remodeling processes, particularly within the eye's uveoscleral outflow pathway. This is a primary mechanism by which it is thought to exert its effects. Research indicates that latanoprost stimulates the remodeling of the extracellular matrix (ECM). drugbank.comnih.gov This remodeling may involve the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, which are enzymes that degrade components of the ECM. nih.govmedcentral.com The degradation and reorganization of the ECM between ciliary muscle fibers are believed to reduce resistance to aqueous humor outflow. researchgate.net

In-vitro studies using human ciliary muscle cells have shown that prostaglandin F2α (PGF2α) analogs, a class of compounds that includes latanoprost, can increase the expression of prometalloproteinases and metalloproteinases. medcentral.com This leads to the degradation or remodeling of the ciliary muscle's extracellular matrix. medcentral.com Furthermore, research on immortalized human trabecular meshwork (iHTM) cells has shown that latanoprost can up-regulate fibronectin mRNA, a key component of the ECM. semanticscholar.org In contrast, another prostaglandin analog, bimatoprost (B1667075), was found to decrease fibronectin expression in the same cell line. semanticscholar.org These findings suggest that different prostaglandin analogs may have distinct effects on ECM dynamics.

Morphological changes in the ciliary muscle are also implicated. The relaxation of the ciliary muscle, induced by latanoprost, is thought to contribute to the increased uveoscleral outflow. researchgate.net This relaxation, combined with the ECM remodeling, creates more open spaces in the ciliary muscle, facilitating fluid drainage. arvojournals.org

Enzymatic Biotransformation and Metabolic Pathways in Research Models

Hydrolysis Kinetics of Amide Linkages by Esterases in In Vitro Systems (e.g., Corneal Tissue Homogenates)

This compound is a prodrug, meaning it is administered in an inactive form and must be converted into its active form within the body. While specific kinetic data for the dimethyl amide derivative is not extensively detailed in the provided search results, the general principles of latanoprost's bioactivation are well-established and provide a framework for understanding its metabolism. Latanoprost, an isopropyl ester prodrug, undergoes hydrolysis by esterases present in the cornea to become the biologically active latanoprost acid. drugbank.comresearchgate.netfda.govnih.govmdpi.com This enzymatic conversion is rapid and is a critical step for the drug's activity. drugbank.comnih.gov

In vitro studies using human ocular tissues have demonstrated that latanoprost is extensively hydrolyzed in various parts of the eye. arvojournals.org When normalized for tissue weight, the rate of hydrolysis was found to be highest in the choroid, followed by the ciliary body, cornea, and conjunctiva. arvojournals.org Most of the parent compound disappeared within two hours of incubation with these tissues. arvojournals.org Similar hydrolytic activity has been observed in rabbit corneal homogenates. uef.fiacs.org The enzymes responsible for this hydrolysis include various carboxylesterases. nih.gov While bimatoprost, another prostaglandin analog, is an amide prodrug, latanoprost is an ester, and amides are generally more chemically stable than esters. mdpi.com This suggests that the hydrolysis kinetics of an amide derivative like this compound might differ from the ester parent compound.

Interactive Data Table: Latanoprost Hydrolysis in Human Ocular Tissues

Ocular TissueRelative Rate of HydrolysisTime for Significant Disappearance of Parent Compound
ChoroidHighest< 2 hours
Ciliary BodyHigh< 2 hours
CorneaHigh< 2 hours
ConjunctivaHigh< 2 hours
Aqueous HumorLow> 2 hours

This table is based on in vitro findings and illustrates the relative rates of hydrolysis. Actual in vivo rates may vary.

Identification and Characterization of Research-Relevant Metabolites (e.g., Latanoprost Acid)

The primary and biologically active metabolite of latanoprost prodrugs is latanoprost acid. researchgate.netmdpi.comnih.govarvojournals.orgresearchgate.net This conversion from the inactive prodrug to the active acid form occurs through hydrolysis catalyzed by esterases, primarily in the cornea. drugbank.comnih.gov Following topical administration, latanoprost acid is the main active compound found in the aqueous humor. drugbank.comfda.gov

Once in the systemic circulation, latanoprost acid undergoes further metabolism, primarily in the liver. drugbank.comfda.govnih.gov The major metabolic pathway is beta-oxidation, a process similar to that for fatty acids. drugbank.comfda.govwikipedia.org This results in the formation of shorter-chain metabolites, principally the 1,2-dinor and 1,2,3,4-tetranor metabolites of latanoprost acid. drugbank.comfda.govnih.govnih.govwikipedia.org These metabolites are considered to have weak or no pharmacological activity and are eventually excreted, mainly through the kidneys. drugbank.comfda.govwikipedia.orghres.ca In urine, virtually no unchanged latanoprost or latanoprost acid is detected, with the beta-oxidized metabolites accounting for the majority of the excreted drug. nih.gov

Investigation of Metabolic Enzymes and Pathways (e.g., Beta-oxidation in Liver Microsomes for research)

The metabolic transformation of latanoprost, and by extension its derivatives, involves a two-step process. The initial activation is the hydrolysis of the ester (or in the case of the subject compound, the amide) linkage, which is carried out by esterase enzymes located in the cornea. researchgate.netmdpi.com

The subsequent systemic metabolism of the active latanoprost acid primarily occurs in the liver. drugbank.comfda.govnih.gov The key metabolic pathway is fatty acid beta-oxidation. drugbank.comfda.govwikipedia.org This process takes place in liver microsomes and involves the sequential shortening of the fatty acid side chain of the latanoprost acid molecule. drugbank.comwashington.edu This leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites. drugbank.comnih.govhres.ca Unlike naturally occurring prostaglandins, latanoprost acid is a poor substrate for the enzyme 15-prostaglandin dehydrogenase (15-PGDH), which is typically involved in prostaglandin metabolism. medcentral.com The metabolites produced via beta-oxidation are then primarily eliminated from the body through the urine. drugbank.comfda.govnih.govnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Determinants for Receptor Activity and Selectivity

The activity of prostaglandin (B15479496) F2α (PGF2α) analogs is intrinsically linked to their three-dimensional structure, which dictates their interaction with various prostanoid receptors, primarily the FP receptor. Key structural features that determine receptor activity and selectivity include the conformation of the cyclopentane (B165970) ring, the stereochemistry of hydroxyl groups at positions 9 and 11, and the nature of the alpha (upper) and omega (lower) side chains.

Latanoprost (B1674536), a PGF2α analog, is characterized by the saturation of the C13-C14 double bond and the presence of a phenyl group at C17 on the omega chain. These modifications contribute to its high selectivity for the FP receptor over other prostanoid receptors such as EP1, EP2, EP3, and EP4. rndsystems.comnih.gov The isopropyl ester at the C1 carboxyl group enhances its lipophilicity, facilitating corneal penetration before it is hydrolyzed to the biologically active Latanoprost acid. nih.govresearchgate.net

The introduction of a dimethyl amide moiety at the C1 position, creating Latanoprost dimethyl amide, fundamentally alters the nature of the alpha chain. The carboxylic acid group of the parent prostaglandin is crucial for its agonist activity at the FP receptor. Replacing this acidic group with a neutral, non-hydrolyzable dimethyl amide group is expected to significantly impact receptor binding and signal transduction. Early studies on PGF2α derivatives showed that modifying the C-1 carboxylic acid to a non-acidic functional group, such as in PGF2α dimethyl amide, could lead to compounds with FP receptor antagonist properties. nih.gov These initial findings suggested that PGF2α dimethyl amide and the corresponding dimethylamine (B145610) derivative acted as competitive antagonists at the FP receptor. nih.gov

Impact of Amide Modification on Binding Affinity and Efficacy

The modification of the C1 carboxyl group to an amide has been a strategy explored in prostaglandin research to modulate pharmacological activity. In the case of this compound, this substitution is critical. The negatively charged carboxylate of the active acid form of prostaglandin analogs is understood to interact with positively charged residues in the receptor's binding pocket, an interaction essential for agonism.

Replacing the carboxylate with a dimethyl amide group eliminates this potential for ionic interaction. Research on related prostaglandin amides has shown that such modifications can drastically reduce or abolish agonist activity at the FP receptor. nih.gov Specifically, while primary (-CONH2) and N-monosubstituted amides of PGF2α were found to be potent prostamide agonists, di-substitution, as in a dimethyl amide, has been reported to cause a dramatic reduction in this activity. nih.gov

Furthermore, while PGF2α dimethyl amide was initially reported to have antagonist activity, more recent studies have not always been able to confirm this. nih.gov This suggests that the N,N-dimethyl substitution at the C1 position of the prostaglandin scaffold may result in a compound with very low affinity for the FP receptor, lacking significant agonist or antagonist activity. The bulky dimethyl substitution could introduce steric hindrance, preventing the ligand from adopting the optimal conformation for binding to the active site of the FP receptor.

Comparative SAR with Other Prostaglandin Analogs (e.g., Latanoprost, Bimatoprost) in Research Contexts

A comparison of this compound with clinically used prostaglandin analogs like Latanoprost and Bimatoprost (B1667075) highlights the significance of the C1 substituent.

Latanoprost: As an isopropyl ester prodrug, it is hydrolyzed in the cornea to Latanoprost acid, a potent and selective FP receptor agonist. nih.goventokey.com Its high affinity and efficacy are attributed to the free carboxylic acid group interacting effectively with the FP receptor.

Bimatoprost: This compound is an ethyl amide derivative of 17-phenyl-PGF2α and is classified as a prostamide. nih.gov There has been considerable scientific discussion regarding its mechanism of action. One hypothesis is that it acts on a distinct prostamide receptor. nih.goventokey.com Another is that it is hydrolyzed by corneal enzymes to its free acid form, which then acts as an FP receptor agonist, similar to Latanoprost acid. nih.gov The N-ethyl amide of Bimatoprost is structurally different from the N,N-dimethyl amide of this compound, and this difference is critical. The presence of a hydrogen on the amide nitrogen in Bimatoprost allows for different hydrogen bonding capabilities compared to the tertiary amide in this compound.

PGF2α dimethyl amide: This compound is the closest structural relative for which experimental data are available. It has been used in research as a putative FP receptor antagonist to block the effects of FP receptor agonists like Latanoprost. nih.gov For example, it was shown to reverse the protective effects of Latanoprost and other prostaglandin analogs against oxidative stress in human trabecular meshwork cells, supporting the idea that these effects are mediated through the FP receptor. nih.gov However, as mentioned, its antagonist properties have been questioned in later studies. nih.gov

The key distinction is that while Latanoprost is a selective FP agonist and Bimatoprost is an amide with a complex pharmacological profile, this compound, based on the SAR of related compounds, is predicted to have significantly reduced or no activity at the FP receptor.

FeatureLatanoprostBimatoprostThis compound (Predicted)
C1 Functional Group Isopropyl EsterEthyl AmideDimethyl Amide
Active Form Latanoprost Acid (after hydrolysis)Bimatoprost and/or its free acid (after hydrolysis)This compound (non-hydrolyzable)
Primary Receptor Target FP ReceptorProstamide Receptor and/or FP ReceptorLikely no significant interaction with FP receptor
Receptor Activity Selective AgonistAgonistLikely Inactive or Weak Antagonist

Computational Modeling and Molecular Dynamics Simulations

In the absence of direct experimental data for this compound, computational methods provide a valuable approach to predict its behavior at the molecular level.

Molecular docking simulations can be used to predict the preferred binding orientation of this compound within the binding pocket of the human FP receptor. Such studies would likely show that the dimethyl amide moiety is unable to form the key ionic interactions that are characteristic of FP receptor agonists like Latanoprost acid. Docking studies could compare the binding energy of this compound to that of Latanoprost acid. It is hypothesized that the calculated binding affinity for this compound would be significantly lower, indicating a less stable ligand-receptor complex. These simulations could also reveal potential steric clashes between the dimethyl groups and amino acid residues in the binding site, further explaining a predicted lack of affinity.

Conformational analysis of this compound would explore the range of three-dimensional shapes the molecule can adopt. The presence of the dimethyl amide group may influence the conformational flexibility of the alpha chain compared to the carboxylic acid or isopropyl ester of Latanoprost. Molecular dynamics simulations could be employed to study the stability of the docked this compound-FP receptor complex over time. These simulations would likely demonstrate that, unlike the stable complex formed with Latanoprost acid, the this compound molecule fails to maintain a stable interaction and may quickly dissociate from the binding site. The energetic profile derived from these simulations would quantify the unfavorable interaction energy, reinforcing the prediction of poor binding and lack of biological activity.

Advanced Analytical Methodologies for Research on Latanoprost Dimethyl Amide

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental for isolating and measuring latanoprost (B1674536) dimethyl amide, distinguishing it from related compounds and endogenous substances within complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostaglandin (B15479496) analogs like latanoprost dimethyl amide. mdpi.comnih.gov Its versatility is enhanced by coupling with various detectors, primarily Ultraviolet (UV) and Mass Spectrometry (MS), to achieve high sensitivity and specificity.

Methods for the simultaneous analysis of multiple PGF2α analogs have been developed using HPLC with UV or Diode-Array Detection (DAD). nih.gov For latanoprost and its related substances, UV detection is commonly set at 210 nm, which is a wavelength of weak absorbance for the molecule. mdpi.comresearchgate.net To achieve optimal response for low-concentration samples, a larger injection volume may be necessary. researchgate.netresearchgate.net Gradient elution with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer at pH 3.2), acetonitrile, and methanol (B129727) is often employed with a C18 or cyano-based column. researchgate.netresearchgate.netakjournals.com Such methods have demonstrated linearity in ranges relevant for pharmaceutical analysis, with high correlation coefficients (r > 0.999). mdpi.comresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of prostaglandin analogs in complex biological matrices. nih.govresearchgate.netresearchgate.net This is crucial for pharmacokinetic studies where concentrations in biological fluids can be very low. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for these analyses. researchgate.net The use of stable isotope-labeled internal standards, such as a tetra-deuterated analog of the analyte, allows for accurate quantification through isotope dilution. researchgate.net Sample preparation for biological matrices often involves protein precipitation or liquid-liquid extraction to remove interferences. researchgate.netresearchgate.net

Table 1: HPLC Method Parameters for Prostaglandin Analog Analysis

ParameterHPLC-UVHPLC-MS/MS
Column C18, CyanoC8, C18
Mobile Phase Acetonitrile, Methanol, Phosphate BufferAcetonitrile, Water with 0.1% Acetic Acid
Detection UV at 210 nmESI-MS/MS
Linearity Range 40–60 µg/mL (Latanoprost)10–160 ng/mL (Latanoprost Acid in Aqueous Humor)
LOD/LOQ LOD: 0.025 µg/mL / LOQ: 0.35 µg/mL (Latanoprost)LOD: 30.66 pg/mL / LOQ: Not specified (Latanoprost Acid in Aqueous Humor)
Internal Standard Not always requiredDeuterated analog
Sample Prep DilutionProtein Precipitation, Liquid-Liquid Extraction

Data compiled from multiple sources. mdpi.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace analysis of prostaglandins (B1171923), known for its high sensitivity and reproducibility. nih.govnih.gov However, due to the low volatility of prostaglandins, derivatization is a necessary step to make them suitable for GC analysis. gcms.czresearchgate.net This process involves converting the analyte into a more volatile and thermally stable compound. researchgate.net

Common derivatization procedures for prostaglandins include the formation of methoxime-pentafluorobenzyl-trimethylsilyl (MO-PFB-TMS) or pentafluorobenzyl ester-methoxime-trimethylsilyl ether derivatives. researchgate.netfu-berlin.de These derivatives are then analyzed by GC-MS, often using negative ion chemical ionization (NICI) for enhanced sensitivity. nih.gov This technique allows for the quantification of prostaglandins at very low levels, such as in cell culture supernatants. nih.gov The sample preparation for GC-MS analysis typically involves an extraction step, for instance, using a C18 solid-phase extraction (SPE) cartridge, to isolate the prostaglandins from the sample matrix. researchgate.netresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Latanoprost has five chiral centers, making the assessment of enantiomeric purity critical. fda.gov Chiral chromatography is the designated method for separating enantiomers and other stereoisomers. mdpi.comaocs.org This technique is essential for ensuring the quality and efficacy of the active pharmaceutical ingredient by controlling the levels of unwanted isomers. mdpi.comscilit.com

HPLC with chiral stationary phases (CSPs) is the most common approach for the enantiomeric separation of prostaglandins. mdpi.comresearchgate.net Columns such as Chiracel OJ-RH and Chiralcel™ OC have been successfully used for this purpose. mdpi.comaocs.org The mobile phase often consists of a mixture of solvents like hexane (B92381) and isopropanol (B130326) or acetonitrile, methanol, and water, with the pH adjusted to optimize separation. mdpi.comaocs.orggoogle.com The resolution of enantiomers is highly dependent on the column type, mobile phase composition, and temperature. mdpi.com For instance, a method using a combined system of chiral and cyano columns has been developed to separate latanoprost from its 15(S)-isomer and its enantiomer. mdpi.comresearchgate.net This demonstrates the specificity required to resolve closely related isomers. mdpi.comresearchgate.net The development of such methods is crucial for routine analytical testing to verify the optical purity of prostaglandin active ingredients. mdpi.comscilit.com

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the definitive structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural analysis of organic molecules, including complex structures like prostaglandins. uio.nokirj.ee Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For prostaglandins, proton resonance correlation times can be derived from the field-strength dependence of spin-lattice relaxation times to understand motional parameters in solution. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Quantification

High-Resolution Mass Spectrometry (HRMS) has become an essential tool in pharmaceutical analysis, offering both qualitative and quantitative capabilities. lcms.cz It provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments, thereby confirming its identity. researchgate.netnih.gov

In the context of this compound, HRMS can be used for its identification in various matrices and for the characterization of its potential metabolites or degradation products. researchgate.net The high resolving power of HRMS helps to overcome interferences from matrix components, which can be a challenge in traditional mass spectrometry. Fragmentation patterns observed in the mass spectrum provide valuable structural information. nist.govlibretexts.orggbiosciences.com While specific fragmentation data for this compound is not detailed in the search results, the general fragmentation pathways for prostaglandin derivatives would be followed. nist.gov Furthermore, HRMS can be used for quantitative analysis, offering an alternative to traditional triple quadrupole mass spectrometry, with the ability to achieve low detection limits. lcms.cznih.gov

Bioanalytical Method Validation for Research Applications

For the quantification of this compound in biological matrices during research studies, it is crucial to employ a fully validated bioanalytical method. This validation process ensures the reliability, reproducibility, and accuracy of the obtained data. The validation is typically performed in accordance with guidelines from regulatory bodies and scientific best practices.

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in bioanalytical method validation, defining the lower limits of the method's performance. nih.gov

Limit of Detection (LOD): This is the lowest concentration of this compound in a sample that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable precision and accuracy. nih.gov It is often determined as the concentration that yields a signal-to-noise ratio of at least 3. mdpi.com

Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. nih.gov For the LOQ, the signal-to-noise ratio is generally required to be at least 10. mdpi.com

The determination of these limits is critical, especially when dealing with low concentrations of the analyte in complex biological samples. For instance, in studies involving the quantification of similar prostaglandins, LOD and LOQ values have been reported in the low ng/mL to µg/mL range, depending on the analytical technique employed, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection. researchgate.netresearchgate.netwisdomlib.orgnih.gov

ParameterDescriptionTypical Determination Method
LOD Lowest concentration reliably detected.Signal-to-Noise Ratio ≥ 3
LOQ Lowest concentration reliably quantified.Signal-to-Noise Ratio ≥ 10

Assessment of Method Specificity, Accuracy, Precision, and Robustness in Research Matrices

A comprehensive validation of a bioanalytical method for this compound must include the assessment of its specificity, accuracy, precision, and robustness.

Specificity and Selectivity: This ensures that the analytical method can unequivocally measure this compound in the presence of other components that are expected to be present in the sample matrix, such as metabolites, impurities, or other co-administered compounds. nih.gov Chromatographic methods, like LC-MS, are often employed to achieve high specificity by separating the analyte from interfering substances. nih.gov

Accuracy: This refers to the closeness of the measured concentration to the true concentration of this compound in the sample. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration. nih.gov Recovery studies are also performed to evaluate the efficiency of the extraction process from the biological matrix. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govnih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. omicsonline.org This provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, flow rate, or column temperature. omicsonline.org

Validation ParameterDescriptionKey Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences.No significant interfering peaks at the analyte's retention time.
Accuracy Closeness of measured value to the true value.Mean value should be within ±15% of the nominal value (±20% at LOQ).
Precision Degree of scatter between a series of measurements.RSD or CV should not exceed 15% (20% at LOQ).
Robustness Capacity to remain unaffected by small variations in method parameters.Method performance remains within established limits.

Preclinical in Vitro and Ex Vivo Research Models for Latanoprost Dimethyl Amide

Cell Culture Models for Mechanistic Investigations

Cell-based assays provide a controlled environment to dissect the molecular and cellular pathways affected by ophthalmic compounds. Latanoprost (B1674536) dimethyl amide has been utilized in these models to block specific receptor-mediated effects, thereby clarifying the signaling cascades of FP receptor agonists.

The primary documented use of Latanoprost dimethyl amide (referred to as PGF2α dimethyl amide) in cell culture is with human trabecular meshwork (TM) cells. arvojournals.org The trabecular meshwork is a key tissue in the regulation of aqueous humor outflow and intraocular pressure. In research, TM cells are cultured to investigate the pathogenesis of conditions like glaucoma and to test the effects of pharmacological agents. arvojournals.orgresearchgate.net Studies specifically employing this compound in cultured human ciliary muscle cells or meibomian gland epithelial cells are not detailed in the reviewed literature.

In research settings, this compound has been used to assess its impact on cellular viability, primarily as a control or antagonist. In studies on human trabecular meshwork cells, preincubation with PGF2α dimethyl amide did not produce significant effects on cell death or other markers like fibronectin and MMP-2 mRNA levels in non-stressed cells, establishing it as a stable antagonist for these experimental conditions. arvojournals.org This lack of intrinsic activity is vital for its use as a tool to probe the effects of other active compounds. arvojournals.org

Table 1: Experimental Design for Cellular Response Studies Using PGF2α Dimethyl Amide

Parameter Description
Cell Model Primary human trabecular meshwork (TM) cells from healthy donors. arvojournals.orgresearchgate.net
Compound PGF2α dimethyl amide (used as an FP receptor antagonist). arvojournals.org
Application Preincubation of TM cells before treatment with prostaglandin (B15479496) analogues (e.g., latanoprost, bimatoprost) and/or an oxidative stressor. arvojournals.org

| Endpoints Measured | Cell viability/death, mRNA expression of fibronectin and MMP-2, Senescence-Associated β-Galactosidase (SA-β-Gal) activity. arvojournals.org |

A key application of this compound is in studying cellular responses to oxidative stress, a factor implicated in the pathology of glaucoma. arvojournals.orgresearchgate.net In one study, human TM cells were subjected to oxidative stress using hydrogen peroxide (H₂O₂). The experiment aimed to see if prostaglandin analogues could protect the cells and whether this effect was mediated through the FP receptor. arvojournals.org

To test this, cells were pre-incubated with PGF2α dimethyl amide to block the FP receptor before being treated with latanoprost and exposed to H₂O₂. arvojournals.org The findings showed that the protective effects of latanoprost against oxidative stress—specifically the modulation of fibronectin and MMP-2 mRNA expression—were counteracted by the presence of PGF2α dimethyl amide. arvojournals.orgresearchgate.net This demonstrated that the protective signaling of latanoprost in these conditions is indeed mediated through the FP receptor. arvojournals.org Similarly, the reduction in oxidative stress-induced cellular senescence (measured by SA-β-Gal activity) by latanoprost was also blocked by PGF2α dimethyl amide. arvojournals.org

Table 2: Effects of PGF2α Dimethyl Amide on Oxidative Stress Markers in Human Trabecular Meshwork Cells

Condition Marker Finding Citation
H₂O₂-stressed cells + Latanoprost Fibronectin mRNA Increased arvojournals.org
H₂O₂-stressed cells + PGF2α dimethyl amide + Latanoprost Fibronectin mRNA Increase was blocked arvojournals.orgresearchgate.net
H₂O₂-stressed cells + Latanoprost MMP-2 mRNA Expression was restored towards control levels arvojournals.org
H₂O₂-stressed cells + PGF2α dimethyl amide + Latanoprost MMP-2 mRNA Restorative effect was blocked arvojournals.orgresearchgate.net
H₂O₂-stressed cells + Latanoprost SA-β-Gal Activity (Cellular Senescence) Reduced arvojournals.org

Investigation of Cellular Proliferation, Viability, and Metabolic Changes in Research Settings

Isolated Tissue and Organ Perfusion Models

Ex vivo models using isolated ocular tissues bridge the gap between in vitro cell culture and in vivo animal studies, allowing for the examination of drug behavior in a more complex, structured biological environment.

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. nih.govmdpi.com This hydrolysis is a critical step for its therapeutic action. While extensive studies exist on the corneal penetration and hydrolysis of latanoprost and other prostaglandin analogues like bimatoprost (B1667075), specific research detailing the hydrolysis and penetration characteristics of this compound through corneal tissue is not prominently featured in the available literature. researchgate.netarvojournals.org The focus remains on its utility as a pharmacological antagonist in cellular models rather than on its properties as a penetrant drug.

The iris-ciliary body and trabecular meshwork are primary sites of action for prostaglandin analogues, which increase uveoscleral and trabecular outflow of aqueous humor. physiology.orgnih.gov Studies on isolated iris-ciliary body preparations have been instrumental in understanding how these drugs remodel the extracellular matrix to facilitate fluid outflow. researchgate.nethres.ca However, dedicated ex vivo studies using isolated iris-ciliary body or trabecular meshwork perfusion models to specifically investigate the effects or mechanisms of this compound are not described in the reviewed scientific reports. Its application appears confined to in vitro cell culture systems to probe receptor pharmacology. arvojournals.org

Table of Compounds

Compound Name
This compound
Prostaglandin F2α (PGF2α)
Latanoprost
Latanoprost acid
Bimatoprost
Hydrogen peroxide (H₂O₂)
Fibronectin

Corneal Tissue Hydrolysis and Penetration Studies

Animal Models in Investigative Pharmacology (Excluding Clinical Outcomes)

Animal models are indispensable in the preclinical pharmacological investigation of ophthalmic drugs, providing a systemic context that in vitro and ex vivo models cannot replicate.

Rodent Models for Fundamental Pharmacological Research

Rodent models, including rats and mice, are frequently utilized in the initial stages of in vivo pharmacological research for prostaglandin analogs. nih.govarvojournals.org These models are valuable for studying fundamental physiological responses and have been instrumental in characterizing the effects of latanoprost on intraocular pressure (IOP).

In Wistar rats, a single application of latanoprost has been shown to produce a biphasic IOP response, characterized by an initial, transient increase in pressure followed by a more sustained period of hypotension. nih.gov Similar biphasic responses have also been observed in Brown Norway rats and C57BL/6 mice. nih.gov This prolonged hypotensive effect is analogous to that observed in monkeys and humans, supporting the use of rodents as viable in vivo models for screening the activity of ocular hypotensive agents. nih.gov

Beyond IOP studies, rodent models have been employed to investigate other pharmacological aspects. For example, studies in mice have explored the potential for latanoprost to induce dry eye-like ocular surface damage, providing insights into the inflammatory pathways that may be involved. arvojournals.org Research in rats has also been used to assess the impact of different formulations on corneal wound healing in vivo. nih.gov

Interactive Table: Latanoprost Research Findings in Rodent Models

Model Research Focus Key Findings Citation
Wistar RatsIntraocular Pressure ResponseBiphasic IOP change: initial hypertension followed by prolonged hypotension. nih.gov
Brown Norway RatsIntraocular Pressure ResponseBiphasic IOP response similar to Wistar rats and C57BL/6 mice. nih.gov
C57BL/6 MiceIntraocular Pressure ResponseBiphasic IOP response; supports use as a model for ocular hypotensive agents. nih.gov
C57/BL6J MiceOcular Surface EffectsTopical application induced dry eye-like damage via inflammation. arvojournals.org
RatsCorneal Wound HealingEvaluation of formulation effects on the healing process of the cornea. nih.gov

Non-Human Primate Models for Advanced Preclinical Investigations

Non-human primate (NHP) models, particularly cynomolgus monkeys, are considered a critical step in advanced preclinical research due to their close phylogenetic and physiological similarities to humans. nih.govnih.govxiahepublishing.com These models are especially important for ophthalmic research because the ocular anatomy and physiology of NHPs closely resemble that of humans.

NHP models with laser-induced glaucoma are frequently used to evaluate the efficacy of IOP-lowering drugs. nih.govnih.gov Studies in cynomolgus monkeys have demonstrated that latanoprost effectively reduces IOP, with a mechanism of action believed to involve increased uveoscleral outflow. fda.gov These models have been crucial for comparing the efficacy of different prostaglandin analogs and formulations. For instance, research has compared the IOP-lowering effects of latanoprost with other compounds like bimatoprost in monkeys with ocular hypertension. arvojournals.org

Furthermore, NHP models have been used to investigate other pharmacological effects, such as changes in iris pigmentation and increases in the palpebral fissure induced by latanoprost. fda.gov The reversibility of such effects has also been studied in these models. fda.gov The use of NHPs provides a highly translatable platform for understanding a drug's potential effects in humans before proceeding to clinical trials. dovepress.com

Interactive Table: Latanoprost Research Findings in Non-Human Primate Models

Model Research Focus Key Findings Citation
Cynomolgus MonkeysIntraocular Pressure ReductionEffective lowering of IOP in glaucomatous eyes. nih.gov
Cynomolgus MonkeysMechanism of ActionIncreased uveoscleral outflow is the suggested main mechanism for IOP reduction. fda.gov
Cynomolgus MonkeysComparative EfficacyUsed to compare the IOP-lowering activity against other prostaglandin analogs. arvojournals.org
Cynomolgus MonkeysPharmacological EffectsInduction of increased iris pigmentation and palpebral fissure. fda.gov
MonkeysCardiovascular EffectsIntravenous infusion at high doses showed no major adverse effects on the cardiovascular system. hres.ca

Future Research Avenues and Theoretical Perspectives

Exploration of Novel Prostaglandin (B15479496) Receptor Subtypes and Non-Canonical Interactions

The primary mechanism of action for latanoprost (B1674536) involves its hydrolysis to latanoprost acid, which is a potent agonist of the prostaglandin F (FP) receptor. researchgate.netuniprot.org However, the introduction of an amide moiety, particularly a dimethyl amide, may confer a distinct pharmacological profile.

Future research should focus on determining if Latanoprost dimethyl amide acts as a prodrug or possesses intrinsic activity. Studies on similar prostaglandin amides, such as bimatoprost (B1667075) (an ethyl amide), have led to the hypothesis of a distinct "prostamide receptor." taylorandfrancis.com This putative receptor may be a heterodimer of the wild-type FP receptor and one of its alternative splice variants (altFP). farjo.comnih.govguidetopharmacology.orgarvojournals.org Research has shown that co-expression of FP and altFP variants confers sensitivity to prostamides, leading to unique intracellular signaling, such as a secondary calcium wave that is not observed with standard FP agonists like latanoprost acid. nih.govarvojournals.org A critical area of investigation would be to determine if this compound interacts with these FP/altFP heterodimeric complexes and to characterize its binding affinity and selectivity compared to other prostaglandin receptors (e.g., EP, DP, IP, TP). guidetopharmacology.orgacs.org

Furthermore, the potential for this compound to trigger non-canonical signaling pathways should be explored. nih.gov Prostaglandin analogs can influence various intracellular signaling cascades beyond the classical G-protein-coupled pathways, including MAPK, Rho, and β-catenin pathways. nih.gov Investigating whether the dimethyl amide derivative initiates unique downstream effects could uncover novel mechanisms and therapeutic applications.

Development of Advanced Research Tool Compounds and Delivery Systems for In Vitro and Ex Vivo Studies

The unique chemical nature of this compound makes it a potentially valuable research tool. Unlike mono-alkyl amides (e.g., ethyl amide), which can be slowly hydrolyzed by corneal amidases to the free acid, dialkyl amides are reported to be inert to this enzymatic activity. medchemexpress.comcaymanchem.com This suggests that this compound may not be a prodrug and could be used to probe biological systems for receptors that recognize the amide form itself, without the confounding effects of conversion to latanoprost acid. caymanchem.com This stability makes it an ideal candidate for a chemical probe to definitively study the pharmacology of prostamide-preferring receptors.

For effective in vitro and ex vivo studies, advanced delivery systems tailored to this lipophilic compound are necessary. Building on research for other prostaglandin analogs, several platforms could be adapted:

Lipid-Based Nanocarriers : Systems like liposomes and nanoemulsions can encapsulate lipophilic drugs, enhancing their stability and delivery in aqueous environments for cell culture studies. nih.govmdpi.com

Contact Lens Delivery : Commercial contact lenses, particularly silicone hydrogels, have been successfully used as platforms for the extended release of latanoprost in in vitro corneal models. plos.org This method could be adapted to study the transport and effects of this compound across corneal epithelial cell layers.

Thermosensitive Hydrogels : Injectable or topical hydrogels that transition from a liquid to a gel state at physiological temperatures can provide sustained release for ex vivo tissue studies or localized in vitro models. researchgate.net

These delivery systems would be crucial for accurately assessing the compound's permeability, metabolism, and efficacy in controlled experimental settings. plos.org

Integration of Omics Technologies (e.g., Lipidomics, Proteomics, Metabolomics) in Mechanistic Elucidation

Omics technologies offer a powerful, unbiased approach to unraveling the specific molecular mechanisms of this compound.

Metabolomics and Lipidomics : These fields systematically study small molecules and lipids in a biological system. mdpi.combritannica.com Untargeted metabolomics could reveal the global metabolic shifts in cells or tissues upon treatment with this compound. Targeted lipidomics, focusing on eicosanoids, could precisely map its influence on the arachidonic acid cascade, identifying whether it alters the production of other prostaglandins (B1171923), leukotrienes, or related lipid mediators. researchgate.netnih.govmdpi.com This could highlight downstream effects and potential off-target activities distinct from latanoprost.

Proteomics : This technology can identify the full complement of proteins interacting with this compound or those whose expression or post-translational modification is altered upon its application. animal-reproduction.org Proteomic studies could identify unique binding partners, receptor-associated proteins, or downstream signaling effectors, providing a deeper understanding of its mode of action compared to other prostaglandin analogs. researchgate.net

Integrating these omics datasets would provide a comprehensive, systems-level view of the compound's biological impact, potentially identifying novel biomarkers of its activity and uncovering previously unknown therapeutic pathways.

Computational Predictions for Structure-Based Drug Design and De Novo Synthesis

Computational modeling is an indispensable tool for accelerating the development of novel compounds based on the this compound scaffold.

Structure-Activity Relationship (SAR) and Molecular Docking : By leveraging the known structures of prostaglandin receptors, computational docking studies can predict the binding pose and affinity of this compound. acs.orgplos.org These models can be used to perform virtual screening of new derivatives with modified side chains or stereochemistry to enhance selectivity for specific receptor subtypes, including the putative FP/altFP heterodimer. SAR studies, informed by these computational predictions, can guide the synthesis of more potent and selective analogs. nih.govresearchgate.netrsc.org

De Novo Synthesis Strategies : The synthesis of prostaglandin analogs is a complex challenge. Modern synthetic chemistry offers several routes that could be adapted for the efficient, scalable, and stereoselective production of this compound and its derivatives. Chemoenzymatic methods and pot-economical strategies, which reduce the number of purification steps, are particularly promising. google.combohrium.com The development of modular synthesis routes would allow for the rapid creation of a library of related amide compounds for comprehensive biological evaluation. acs.org

These computational and synthetic approaches, used in a synergistic cycle, can rationally guide the design and creation of next-generation compounds with optimized pharmacological properties.

Investigating this compound in the Context of Broader Chemical Biology Applications

The potential stability and unique receptor profile of this compound position it as a valuable tool for applications beyond its presumed role in ophthalmology. Prostaglandins and related lipids are fundamental signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, reproduction, and cancer. britannica.comnih.govacs.org

A stable, selective probe like this compound could be instrumental in dissecting the roles of specific prostaglandin signaling pathways in these diverse biological contexts. For instance, it could be used to:

Clarify the function of prostamide-sensitive receptors in different tissues.

Investigate the cross-talk between prostaglandin signaling and other pathways, such as endocannabinoid signaling. frontiersin.org

Serve as a parent compound for the development of fluorescently-tagged or biotinylated probes to visualize receptor trafficking and identify protein-protein interactions.

By exploring its use as a chemical biology tool, the scientific community can gain deeper insights into lipid signaling and potentially identify novel therapeutic targets for a wide range of diseases.

Q & A

Q. What validated analytical methods are available for detecting and quantifying latanoprost dimethyl amide and its metabolites in biological samples?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a gradient HPLC method employs a C18 reversed-phase column (4.6 × 30 mm, 2.7 μm) with a mobile phase of pH 3.1 acetic acid in water and acetonitrile containing 0.1% acetic acid. Detection at 210 nm allows simultaneous quantification of the prodrug (this compound) and its active metabolite (free acid) with retention times of ~9.27 min and ~4.82 min, respectively. Linearity ranges from 1.0–150 μg/mL, with LOD and LOQ of 1.0 and 2.5 μg/mL .
  • Validation : Robustness testing includes variations in flow rate, column temperature, and mobile phase composition to ensure reproducibility. Accuracy is confirmed via comparison with standard reference materials .

Q. How does the amide modification in this compound affect its stability and hydrolysis kinetics compared to ester-based prostaglandin analogues?

  • Structural Analysis : The C1 amide group (RCONHR') in this compound confers greater resistance to enzymatic hydrolysis compared to ester analogues (RCOOR), as seen in bimatoprost vs. latanoprost. This impacts bioavailability and duration of action .
  • Experimental Design : Hydrolysis kinetics can be studied using corneal or liver esterase/amidase assays. For example, incubate the compound with enzyme-rich homogenates and monitor degradation via HPLC or mass spectrometry over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in release kinetics data for this compound from novel drug-delivery systems (e.g., contact lenses)?

  • Data Analysis : Use ANOVA with post-hoc Holm-Sidak tests to compare release profiles across materials and time points. Account for dilution effects and diffusion rate variability in vitro corneal models. Ensure replicates (e.g., n=6 for prodrug, n=3 for metabolites) to validate statistical significance .
  • Experimental Optimization : Include control experiments with unmodified latanoprost to isolate the impact of the dimethyl amide group on release mechanisms .

Q. What molecular mechanisms underlie the differential effects of this compound vs. ester-based analogues on extracellular matrix remodeling in ocular tissues?

  • Methodology :
  • qPCR : Quantify mRNA levels of fibronectin, collagen, and metalloproteinases in treated vs. control cells (e.g., MOLT-3 or iHTM cell lines) .
  • Immunofluorescence : Localize extracellular/intracellular fibronectin distribution in confluent vs. subconfluent cultures to assess tissue remodeling dynamics .
    • Contradiction Management : Cross-validate findings with Western blotting or ELISA to confirm protein-level changes and rule out post-transcriptional discrepancies .

Q. How should researchers address variability in pharmacokinetic data when transitioning from animal models to human trials for this compound?

  • Experimental Design :
  • Species-Specific Metabolism : Compare hydrolysis rates in human vs. animal corneal/liver tissues to adjust dosing regimens .
  • Sampling Protocol : Collect aqueous humor samples at multiple time points (e.g., 0.5, 2, 6, 24 hours post-administration) and quantify drug/metabolite concentrations via HPLC .
    • Statistical Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for intersubject variability and optimize dose-response curves .

Methodological Best Practices

Q. What ethical and technical standards apply when designing human trials for prostaglandin amide derivatives like this compound?

  • Ethical Compliance :
  • Submit protocols to institutional review boards (IRBs) with detailed inclusion/exclusion criteria, informed consent forms, and adverse event monitoring plans .
  • Disclose AI use (e.g., data analysis tools) per guidelines from the National Academy of Sciences to ensure transparency and reproducibility .
    • Technical Rigor :
  • Predefine exclusion criteria for participants with pre-existing ocular inflammation or prostaglandin sensitivity .
  • Use masked randomization to assign treatment groups and minimize bias .

Q. How can researchers ensure data integrity when publishing contradictory findings on this compound’s efficacy?

  • Documentation :
  • Archive raw chromatograms, qPCR cycle threshold (Ct) values, and statistical scripts in repositories like Figshare or Zenodo .
  • Disclose all method variations (e.g., HPLC parameters, cell culture conditions) to enable replication .
    • Peer Review :
  • Invite independent labs to validate critical findings via collaborative reproducibility initiatives .

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